molecular formula C7H15NO2 B14402600 2-Hydroxy-N,3,3-trimethylbutanamide CAS No. 87919-98-0

2-Hydroxy-N,3,3-trimethylbutanamide

Cat. No.: B14402600
CAS No.: 87919-98-0
M. Wt: 145.20 g/mol
InChI Key: TVHTUPVHFMTSQT-UHFFFAOYSA-N
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Description

2-Hydroxy-N,3,3-trimethylbutanamide is a chemical compound with the molecular formula C7H15NO2. It is known for its role in various chemical and biological processes. This compound is characterized by the presence of a hydroxyl group and an amide group, making it a versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N,3,3-trimethylbutanamide can be achieved through several methods. One common approach involves the reaction of 3,3-dimethylbutanoic acid with hydroxylamine under acidic conditions to form the corresponding hydroxamic acid, which is then converted to the amide through dehydration .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N,3,3-trimethylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-N,3,3-trimethylbutanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes and altering their activity. The hydroxyl and amide groups play crucial roles in these interactions, facilitating hydrogen bonding and other molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-N,3,3-trimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for unique oxidation and substitution reactions that are not possible with its analogs .

Properties

CAS No.

87919-98-0

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-hydroxy-N,3,3-trimethylbutanamide

InChI

InChI=1S/C7H15NO2/c1-7(2,3)5(9)6(10)8-4/h5,9H,1-4H3,(H,8,10)

InChI Key

TVHTUPVHFMTSQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)NC)O

Origin of Product

United States

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